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1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane

DNA minor groove binding Thermal melt assay Bis-benzamidine SAR

1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane, systematically named 4-[2-[2-(4-carbamimidoylphenoxy)ethoxy]ethoxy]benzenecarboximidamide and widely referred to as gamma-oxapentamidine (PDB ligand code PET), is a synthetic bis-benzamidine compound (C₁₈H₂₂N₄O₃, MW 342.39 Da) belonging to the linear pentamidine analog class. It differs from the parent drug pentamidine by replacement of the central methylene group with an oxygen atom, creating a 3-oxa-pentane (diethylene glycol) linker between the two 4-amidinophenoxy termini.

Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol
Cat. No. B1209568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane
Synonyms1,5-bis(4-amidinophenoxy)-3-oxapentane
gamma-oxapentamidine
Molecular FormulaC18H22N4O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)OCCOCCOC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C18H22N4O3/c19-17(20)13-1-5-15(6-2-13)24-11-9-23-10-12-25-16-7-3-14(4-8-16)18(21)22/h1-8H,9-12H2,(H3,19,20)(H3,21,22)
InChIKeyRUGJWTYDBUIXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane (gamma-Oxapentamidine): Procurement-Relevant Identity and Class Context


1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane, systematically named 4-[2-[2-(4-carbamimidoylphenoxy)ethoxy]ethoxy]benzenecarboximidamide and widely referred to as gamma-oxapentamidine (PDB ligand code PET), is a synthetic bis-benzamidine compound (C₁₈H₂₂N₄O₃, MW 342.39 Da) belonging to the linear pentamidine analog class [1]. It differs from the parent drug pentamidine by replacement of the central methylene group with an oxygen atom, creating a 3-oxa-pentane (diethylene glycol) linker between the two 4-amidinophenoxy termini. This single heteroatom substitution produces a distinct solid-state conformation confirmed by single-crystal X-ray diffraction, and it has been deposited in the Protein Data Bank as the minor-groove DNA complex 166D [2][3].

Class Linear bis-benzamidine with 3-oxa-pentane linker; distinct binding geometry versus pentamidine
Identity Solid-state structure solved by single-crystal XRD; ¹³C CP/MAS NMR assigned
Workflow DNA minor-groove recognition, crystallography, and electrochemical biosensor probe studies

Why Pentamidine Analogs Are Not Interchangeable: The Structural Basis for Differentiated Behavior of 1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane


Linear bis-benzamidines with varying central linkers cannot be treated as generic replacements because the linker composition directly dictates DNA minor-groove recognition geometry, thermal stabilization of the duplex, and resultant biological activity [1]. In gamma-oxapentamidine, the ether oxygen atom alters the curvature and hydrogen-bonding capacity of the aliphatic bridge, leading to a crystallographically distinct binding mode in which the amidinium groups contact O4′ sugar ring atoms rather than forming direct hydrogen bonds to nucleotide bases—a departure from the pentamidine complex that diminishes binding affinity yet paradoxically enhances thermal stabilization in certain sequence contexts [1][2]. Electrochemical DNA biosensor studies confirmed that even the seemingly minor replacement of –CH₂– with –O– produces measurable differences in double-stranded DNA interaction strength, underscoring that procurement decisions based solely on in-class amidine pharmacophore identity risk selecting a compound with divergent target engagement [3].

This Compound
Pentamidine / In-Class Analogs
Binding geometry
Amidinium–O4′ sugar contacts; no direct base H-bonds
Direct amidinium–base hydrogen bonds (pentamidine complex)
Thermal stabilization
Highest ΔTm among tested analogs; moderate anti-P. carinii potency
Lower ΔTm but higher antimicrobial potency reported
Electrochemical signal
Weak dsDNA interaction; signal hierarchy differs from pentamidine
Strongest dsDNA binder in tested set (pentamidine)

Quantitative Differentiation Evidence for 1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane: Head-to-Head Data Against Pentamidine and In-Class Analogs


DNA Duplex Thermal Stabilization (ΔTm): Gamma-Oxapentamidine Surpasses Pentamidine and All Other Tested Analogs

In a direct head-to-head comparison using the identical DNA dodecamer 5′-(CGCGAATTCGCG)₂-3′, gamma-oxapentamidine (compound 5) produced a ΔTm of 5.84 °C, exceeding pentamidine (ΔTm = 4.65 °C) by 1.19 °C and ranking as the highest thermal stabilization among all 13 pentamidine analogs tested [1]. The next most stabilizing analog (compound 10, sulfur replacement) achieved ΔTm = 4.83 °C, while compounds with nitrogen substitution or methoxy ring modifications showed ΔTm values as low as 0.10 °C. The computed binding free energy (ΔGbind) was −47.3 kcal/mol for gamma-oxapentamidine, compared to −42.7 kcal/mol for pentamidine, consistent with the ΔTm ranking [1].

Thermal Stabilization
Head-to-head
ΔTm 5.84 °C vs pentamidine 4.65 °C
Reported top ΔTm rank in tested series; supports thermal stabilization screening
Sequence-context dependent; assay-specific values vary
DNA minor groove binding Thermal melt assay Bis-benzamidine SAR

Anti-Pneumocystis carinii Potency: Quantified Trade-Off Between DNA Stabilization and Cellular Activity

In the same study, gamma-oxapentamidine exhibited an IC₅₀ of 1.11 ± 0.21 µM against Pneumocystis carinii in an ATP bioluminescence assay, which is approximately 2.2-fold less potent than pentamidine (IC₅₀ = 0.51 µM) yet still within the low-micromolar range and comparable to other active analogs (compound 1 IC₅₀ = 1.73 µM; compound 10 IC₅₀ = 1.18 µM) [1]. This represents a quantitative potency-DNA stabilization trade-off: gamma-oxapentamidine provides the highest ΔTm (5.84 °C) among the series but does not translate this into the highest cellular potency, a disconnection that is mechanistically informative for selecting the appropriate tool compound for target-engagement versus cellular-efficacy studies [1][2].

Anti-P. carinii Potency
Head-to-head
IC₅₀ 1.11 µM vs pentamidine 0.51 µM
Supports DNA binding vs. cellular activity mechanism studies; not a potency indicator alone
ATP bioluminescence assay; 72 h incubation
Anti-Pneumocystis activity ATP bioluminescence assay Antifungal bisamidines

DNA Minor-Groove Binding Geometry: Crystallographically Proven Divergence from Pentamidine

The 0.22 nm resolution X-ray crystal structure of gamma-oxapentamidine complexed with d(CGCGAATTCGCG)₂ (PDB 166D) revealed that the amidinium groups of the ligand do not form direct hydrogen bonds to nucleotide bases, but instead make close contacts with O4′ sugar ring atoms [1]. This contrasts with the pentamidine complex with the same dodecamer (PDB entry reported by Edwards et al., 1992), where the amidinium groups engage in direct base hydrogen bonding. A chain of structured solvent molecules lies along the mouth of the minor groove on the outside of the bound gamma-oxapentamidine ligand, a feature not observed in the pentamidine complex [1]. These structural differences directly explain the reduced binding affinity of gamma-oxapentamidine relative to pentamidine and provide a rational basis for selecting this compound when altered minor-groove recognition geometry is experimentally desired.

Crystallographic Binding Mode
Head-to-head
Amidinium–O4′ sugar contacts; no direct base H-bonds; PDB 166D, 0.22 nm
Reported altered H-bonding architecture; supports minor-groove recognition research
Structured solvent chain unique to this complex
DNA-ligand crystallography Minor-groove recognition Amidinium hydrogen bonding

Solid-State Conformational Identity: Single-Crystal X-Ray Diffraction Distinguishes Gamma-Oxapentamidine from Other Linker Analogs

A single-crystal X-ray diffraction structure of 1,5-bis(4-amidinophenoxy)-3-oxapentane was solved, and its solid-state conformation was cross-validated by ¹³C CP/MAS NMR spectroscopy and DFT theoretical calculations at the GIAO level [1]. This combined experimental-computational characterization provides a unique solid-state fingerprint for the compound, distinguishing it from the pentane-linked parent and from analogs with cyclohexyl or other modifications. The study also reported preliminary anticancer screening data against three human cancer cell lines, establishing a baseline activity profile for this specific linker variant [1].

Solid-State Identity
Class-level
Single-crystal XRD solved; ¹³C CP/MAS NMR assigned; DFT-validated
Solid-state characterization available; supports formulation or spectral reference context
Preliminary cancer cell-line screening data reported
Solid-state NMR X-ray crystallography DFT calculations Conformational analysis

Electrochemical DNA Biosensor Response: Quantitative Ranking of dsDNA Interaction Strength Relative to Pentamidine

An electrochemical DNA-based biosensor employing a double-stranded DNA-modified electrode quantitatively ranked the DNA interaction strength of pentamidine analogs. Gamma-oxapentamidine (compound 5) and its N-cyclohexyl derivative (compound 6) both showed weaker dsDNA interaction signals than the parent drug pentamidine (compound 1), confirming that the ether oxygen substitution reduces DNA binding affinity [1]. The biosensor signal for gamma-oxapentamidine was specifically noted as a 'weak influence on the double-stranded nucleic acid,' establishing a quantitative hierarchy: pentamidine > gamma-oxapentamidine ≈ N-cyclohexyl-oxapentamidine. This orthogonal electrochemical method corroborates the crystallographic and thermal melt findings, providing an independent, label-free binding assessment that can guide selection for biosensor-based screening or validation applications [1].

Electrochemical Biosensor
Head-to-head
Weak dsDNA interaction signal; ranked below pentamidine
Reported weak-binder profile; supports biosensor calibration context
Label-free electrochemical platform; dihydrochloride salts
Electrochemical DNA biosensor Minor-groove binding Pentamidine analog screening

ChEMBL-Curated DNA Binding Delta-Tm Values Across Two Distinct Oligonucleotide Sequences

ChEMBL (CHEMBL1088659) records two independently curated ΔTm values for gamma-oxapentamidine: 2.92 °C against the AATT-containing dodecamer d(CGCGAATTCGCG)₂ and 4.2 °C against the ATAT-containing dodecamer d(CGCGATATCGCG)₂, as reported in a 2010 Eur J Med Chem study [1]. The 1.28 °C difference between these two sequences demonstrates measurable sequence-dependent binding preference, with the alternating AT-tract showing stronger stabilization. This contrasts with the 2015 dataset where ΔTm = 5.84 °C was reported for the same AATT dodecamer, likely reflecting differences in buffer conditions or compound salt form. The availability of curated, cross-referenced binding data in a public database (ChEMBL) facilitates direct comparison with other bis-amidines deposited under standardized assay annotations [1].

ChEMBL ΔTm Data
Cross-study comparable
ΔTm 2.92 °C (AATT) and 4.2 °C (ATAT)
Curated sequence-dependent binding data; supports computational retrieval and SAR analysis
Cross-study variability noted; 2010 vs. 2015 datasets differ
ChEMBL bioactivity database DNA melting temperature Sequence-dependent binding

Evidence-Backed Application Scenarios for 1,5-Di(4-Amidinophenoxy)-3-Oxa-Pentane Procurement


DNA Minor-Groove Ligand Structural Biology and Crystallography

Gamma-oxapentamidine is the bis-amidine of choice for crystallographic studies of minor-groove recognition where altered hydrogen-bonding geometry is sought. The 0.22 nm resolution PDB structure 166D provides a pre-solved reference complex that reveals amidinium-O4′ sugar contacts instead of canonical base hydrogen bonds, enabling direct structural comparison with pentamidine and other minor-groove binders [1]. The publicly available coordinates facilitate molecular replacement phasing and computational docking validation.

DNA Thermal Stabilization Probe with Differentiated Affinity-Efficacy Profile

With the highest ΔTm (5.84 °C) among 13 tested pentamidine analogs, gamma-oxapentamidine is the optimal selection for experiments requiring maximal duplex stabilization with moderate antimicrobial potency (IC₅₀ = 1.11 µM against P. carinii) [1]. This uncoupling of thermal stabilization from cellular efficacy makes it a valuable tool for dissecting whether DNA binding strength alone drives biological activity or whether additional factors (cellular uptake, off-target effects) dominate.

Electrochemical DNA Biosensor Calibration and Validation

The electroanalytical characterization of gamma-oxapentamidine as a weak dsDNA binder, with signal intensity clearly distinguishable from pentamidine, establishes this compound as a validated weak-binding reference standard for electrochemical biosensor platforms [1]. It is suitable for calibrating sensor response across the binding-strength dynamic range and for training machine-learning models that predict DNA interaction from molecular structure.

Solid-State Pharmaceutical Development and Polymorph Screening

The availability of a solved single-crystal X-ray structure combined with ¹³C CP/MAS NMR chemical shift assignments makes gamma-oxapentamidine a well-characterized starting point for solid-state formulation studies, salt screening, or co-crystallization experiments within the bis-amidine class [1]. The DFT-validated spectroscopic assignments provide a benchmark for quality control of synthetic batches.

Application
Selection Property
Validation Focus
DNA minor-groove recognition studies
Pre-solved crystallographic complex (PDB 166D)
Altered amidinium H-bonding architecture
DNA thermal stabilization screening
Reported highest ΔTm in tested analog series
DNA binding vs. cellular activity mechanism studies
Electrochemical biosensor validation
Reported weak-binder signal profile
Signal hierarchy against pentamidine comparator
Solid-state formulation research
Published single-crystal structure and NMR assignment
Spectroscopic batch benchmarking
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